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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent protein

precipitation when using CHAPSO buffer in their experiments.

Troubleshooting Guide: Protein Precipitation in
CHAPSO Buffer
If you are observing protein precipitation or sample turbidity, follow this troubleshooting

workflow to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Protein
Precipitation
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Caption: Troubleshooting workflow for protein precipitation in CHAPSO buffer.
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Frequently Asked Questions (FAQs)
Q1: What is CHAPSO and why is it used for protein solubilization?

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic

(neutrally charged) detergent.[1] It is effective for solubilizing membrane proteins and breaking

protein-protein interactions while preserving their native structure and biological activity.[2][3] Its

structure combines features of bile salts and sulfobetaine-type detergents, making it a gentle

option compared to harsher, ionic detergents.[1][2]

Q2: What are the primary causes of protein precipitation in a CHAPSO buffer system?

Protein precipitation occurs when forces promoting protein-protein aggregation overcome the

forces keeping the protein soluble.[2] Key factors include:

Suboptimal pH: Proteins are least soluble at their isoelectric point (pI), where their net

charge is zero.[2][4]

Inadequate CHAPSO Concentration: The concentration of CHAPSO must be above its

critical micelle concentration (CMC) to form micelles that are necessary for solubilizing and

stabilizing hydrophobic regions of proteins.[2]

Incorrect Ionic Strength: Both excessively high and low salt concentrations can disrupt the

stabilizing hydration layer around the protein, leading to aggregation.[2] High salt levels can

cause a "salting out" effect.[2][4]

Temperature Stress: Proteins are generally more stable at lower temperatures (e.g., 4°C).[2]

Repeated freeze-thaw cycles can also cause aggregation, especially without a

cryoprotectant.[1][2]

High Protein Concentration: Increased proximity of protein molecules can favor aggregation.

[1][2]

Oxidation: The formation of intermolecular disulfide bonds between cysteine residues can

lead to aggregation.[2]

Q3: What is the optimal concentration of CHAPSO to use?
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The optimal concentration is protein-dependent, but a common starting range is 0.5% to 2.0%

(w/v).[1][5] It is crucial to keep the CHAPSO concentration above its Critical Micelle

Concentration (CMC), which is approximately 6-10 mM (~0.37% - 0.61% w/v), to ensure

proteins remain within detergent micelles and stay solubilized.[1][3] Using too little CHAPSO
may not prevent aggregation, while excessive amounts can potentially denature the protein.[1]

Q4: How does pH affect protein stability in CHAPSO buffer?

Proteins are most prone to precipitation at their isoelectric point (pI).[2] It is recommended to

adjust the buffer pH to be at least one unit away from the protein's theoretical pI to maintain

surface charge and repulsive electrostatic forces between protein molecules.[1][4][6]

Q5: Can the ionic strength of the buffer lead to precipitation?

Yes, both high and low ionic strengths can be problematic. A common starting point is 150 mM

NaCl.[2][5] High salt concentrations can lead to "salting out," where water molecules

preferentially solvate the salt ions, reducing protein solubility.[2][7] Conversely, very low salt

concentrations may not be sufficient to shield charges on the protein surface, leading to

aggregation.[2]

Q6: My protein is solubilized, but it aggregates over time. How can I improve its stability?

To improve long-term stability:

Optimize CHAPSO Concentration: Ensure you are using a concentration above the CMC,

typically in the 0.5% to 2.0% range.[1][5]

Add Cryoprotectants: For frozen storage, include a cryoprotectant like glycerol (10-20%) to

prevent aggregation during freeze-thaw cycles.[1][6]

Include Reducing Agents: If your protein has cysteine residues, add a reducing agent like

DTT or β-mercaptoethanol to prevent the formation of intermolecular disulfide bonds.[2][6]

Store at Low Temperatures: Store protein lysates at -80°C for long-term stability.[1] For short-

term work, keep samples at 4°C.[2]
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Control Protein Concentration: If possible, store your protein at a lower concentration or in

smaller aliquots to reduce the likelihood of aggregation.[1][6]

Q7: Can CHAPSO be removed from my sample after solubilization?

Yes, CHAPSO has a relatively high CMC (6-10 mM) and a small micellar molecular weight

(~6150 Da), which allows for its removal by methods such as dialysis or size-exclusion

chromatography.[2][8]

Quantitative Data Summary
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Parameter Value Significance References

Molecular Weight

(MW)
614.9 g/mol

For calculating molar

concentrations.
[5]

Critical Micelle

Concentration (CMC)

6 - 10 mM (~0.37% -

0.61% w/v)

The concentration at

which CHAPSO

monomers form

micelles, essential for

protein solubilization.

This value is

influenced by

temperature, pH, and

ionic strength.

[1][2][3]

CMC in 1.5 M NaCl 4.10 mM

Demonstrates that

CMC decreases with

increasing ionic

strength.

[3][9]

Average Micellar

Weight
~6150 Da

The small micelle size

facilitates removal by

dialysis.

[2][3]

Aggregation Number

(Nagg)
4 - 14

The number of

detergent molecules

in a micelle.

[3][8]

Optimal Working

Concentration
0.5% - 2.0% (w/v)

A general range for

effective protein

solubilization and

stability.

[1][5]

Experimental Protocol: Protein Extraction using
CHAPSO Lysis Buffer
This protocol provides a general workflow for solubilizing proteins from cultured cells.

Diagram: Experimental Workflow for Protein Extraction
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1. Prepare 1X CHAPSO Lysis Buffer
(e.g., 0.5% CHAPSO, 50 mM HEPES, 150 mM NaCl)

Chill on ice and add inhibitors.

2. Harvest and Wash Cells
Aspirate medium, wash with PBS,

and pellet by centrifugation (500 x g, 5 min, 4°C).

3. Cell Lysis
Add ice-cold lysis buffer to the pellet

and resuspend thoroughly.

4. Incubation
Incubate on a rocker for 30 minutes at 4°C.

5. Clarify Lysate
Centrifuge at high speed (e.g., 14,000 x g, 15 min, 4°C)

to pellet debris.

6. Collect Supernatant
Carefully transfer the supernatant

(containing solubilized proteins) to a new pre-chilled tube.

Ready for Downstream Applications

Click to download full resolution via product page

Caption: Experimental workflow for protein extraction using CHAPSO buffer.

Methodology
Buffer Preparation: Prepare a 1X CHAPSO lysis buffer. A typical formulation is 0.5%

CHAPSO, 50 mM HEPES, and 150 mM NaCl.[2] Immediately before use, chill the buffer on
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ice and add protease and phosphatase inhibitor cocktails to the required final concentration.

[2]

Cell Harvesting and Washing: Aspirate the culture medium from the cell culture dish. Wash

the cells with ice-cold PBS. Scrape the cells into PBS and pellet them by centrifugation at a

low speed (e.g., 500 x g for 5 minutes at 4°C).[2]

Cell Lysis: Add ice-cold 1X CHAPSO lysis buffer to the cell pellet. A common ratio is 300 µL

of buffer for a pellet from one 10 cm dish.[2] Resuspend the pellet thoroughly by pipetting.

Incubation: Incubate the suspension on a rocker or rotator for 30 minutes at 4°C to ensure

complete lysis.[2]

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to

pellet cell debris.[8]

Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized

proteins, to a new pre-chilled microcentrifuge tube.[2] Avoid disturbing the pellet. The

clarified lysate is now ready for downstream applications.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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